molecular formula C8H11N3O2 B1344992 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1119477-70-1

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1344992
CAS No.: 1119477-70-1
M. Wt: 181.19 g/mol
InChI Key: IBMDYHOPKOCXIN-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry can be traced to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's initial investigations focused on the synthesis of quinoline derivatives with antipyretic activity, but his accidental discovery of antipyrine, a 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivative, marked the beginning of systematic pyrazole research. This serendipitous discovery demonstrated the antipyretic, analgesic, and antirheumatic properties of pyrazole derivatives, immediately establishing their significance in medicinal chemistry.

The development of synthetic methodologies for pyrazole construction advanced significantly through the contributions of Hans von Pechmann, who in 1898 developed a classical method for pyrazole synthesis from acetylene and diazomethane. Von Pechmann's work, along with his discovery of diazomethane in 1894, provided crucial tools for the expansion of pyrazole chemistry. His synthetic approach, now known as the Pechmann pyrazole synthesis, offered researchers a reliable route to access these heterocyclic systems and explore their chemical properties.

The recognition of naturally occurring pyrazole derivatives came much later in the historical timeline. In 1959, Japanese researchers Kosuge and Okeda made the groundbreaking discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds. This finding challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating the biological roles of these heterocycles in natural systems. Prior to this discovery, the scientific community had operated under the belief that pyrazole structures could not be found in nature, making this isolation a paradigm-shifting moment in heterocyclic chemistry.

The evolution of synthetic methodologies has progressed from traditional reflux conditions to modern approaches including microwave-assisted synthesis, ultrasound-promoted reactions, and solid-phase combinatorial chemistry. These technological advances have dramatically reduced reaction times while improving yields and enabling the preparation of diverse pyrazole libraries for systematic biological evaluation.

Significance of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid in Chemical Research

The structural architecture of this compound incorporates several chemically significant functional groups that contribute to its research importance. The compound features a pyrazole core with an amino substituent at the 5-position, a cyclopropyl group at the 3-position, and an acetic acid moiety attached to the nitrogen at the 1-position. This specific substitution pattern creates a molecule with molecular formula C8H11N3O2 and molecular weight of 181.19, positioning it within a class of compounds that bridge heterocyclic chemistry and amino acid chemistry.

The presence of the cyclopropyl group introduces conformational constraints and electronic effects that distinguish this compound from simpler pyrazole derivatives. Cyclopropyl substituents are known to impart unique chemical properties due to their high strain energy and distinctive electronic characteristics, which can influence both the reactivity and biological activity of the parent molecule. Research has demonstrated that cyclopropyl-containing heterocycles often exhibit enhanced metabolic stability and modified pharmacokinetic properties compared to their linear alkyl analogs.

The amino functionality at the 5-position of the pyrazole ring provides a versatile handle for further chemical modifications and serves as a hydrogen bond donor in biological systems. This structural feature is particularly significant in the context of drug design, where amino groups frequently serve as key pharmacophoric elements. The positioning of this amino group creates opportunities for intramolecular hydrogen bonding with the adjacent nitrogen atom in the pyrazole ring, potentially influencing the compound's conformational preferences and reactivity profile.

The acetic acid side chain attached to the pyrazole nitrogen introduces both hydrophilic character and ionizable functionality to the molecule. This carboxylic acid group enables the compound to exist in different ionization states depending on the solution conditions, which can significantly impact its solubility, permeability, and interaction with biological targets. The carboxylate functionality also provides a synthetic handle for the preparation of esters, amides, and other derivatives, expanding the structural diversity accessible from this core scaffold.

Position Within Heterocyclic Chemistry

Pyrazole compounds, including this compound, occupy a central position within the broader field of nitrogen heterocyclic chemistry. The pyrazole ring system is classified as a five-membered azole heterocycle, characterized by the presence of two adjacent nitrogen atoms in ortho-substitution. This structural arrangement creates a unique electronic environment that distinguishes pyrazoles from other nitrogen heterocycles such as imidazoles, triazoles, and tetrazoles.

The fundamental structure of pyrazole can be described as having three carbon atoms and two adjacent nitrogen atoms arranged in a planar, aromatic ring system. According to crystallographic studies, the two carbon-nitrogen distances in pyrazole are approximately equal at 1.33 Ångstroms, reflecting the delocalized nature of the aromatic system. This electron delocalization contributes to the chemical stability of the pyrazole ring and influences its reactivity patterns.

From a chemical properties perspective, pyrazole exhibits amphoteric behavior, functioning as both a weak base and a weak acid. The basic character arises from the pyridine-like nitrogen atom, which can accept protons, while the acidic character stems from the pyrrole-like nitrogen-hydrogen group, which can donate protons. For unsubstituted pyrazole, the compound demonstrates weak basicity with a dissociation constant of 11.5 for the conjugate base, corresponding to a acid dissociation constant of 2.49 for the conjugate acid at 25°C.

The electronic properties of pyrazole rings make them particularly valuable as ligands in coordination chemistry. Pyrazoles can coordinate to metal centers through either or both nitrogen atoms, depending on the substitution pattern and reaction conditions. This coordination behavior has led to extensive use of pyrazole derivatives in the development of scorpionate ligands, which are important in organometallic chemistry and catalysis.

Within the broader context of medicinal chemistry, pyrazole derivatives represent one of the most frequently encountered heterocyclic frameworks in pharmaceutical compounds. The United States Food and Drug Administration has identified pyrazole moieties among the highly utilized ring systems for small molecule drugs. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used for anti-inflammatory therapy, and various other therapeutic agents spanning multiple pharmacological categories.

Current Research Landscape

Contemporary research in pyrazole chemistry has evolved to encompass diverse synthetic methodologies, with particular emphasis on environmentally sustainable approaches and multicomponent reactions. Recent developments have focused on overcoming traditional limitations of pyrazole synthesis, such as long reaction times, harsh conditions, and limited substrate scope. Modern synthetic strategies have incorporated advanced techniques including microwave-assisted synthesis, ultrasound promotion, and solution-free methodologies to achieve more efficient compound preparation.

Multicomponent synthesis approaches have gained significant attention in current research. Investigators have developed one-pot procedures that combine multiple reactants to generate complex pyrazole structures in single operations. For example, recent work has demonstrated the synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitrile derivatives through four-component reactions involving beta-ketoesters, aromatic aldehydes, hydrazine hydrate, and malononitrile, completing the transformations in 10-15 minutes with high yields.

The application of transition metal catalysis in pyrazole chemistry represents another active area of investigation. Recent publications have described multicomponent oxidative coupling reactions involving alkynes, nitriles, and titanium imido complexes for the synthesis of multisubstituted pyrazoles. This methodology offers a novel approach that avoids potentially hazardous hydrazine reagents by forming the nitrogen-nitrogen bond through oxidation-induced coupling on titanium centers. The mechanism involves electrocyclic transformations analogous to Nazarov cyclizations, representing a rare example of formal nitrogen-nitrogen coupling on metal centers.

Current research trends also emphasize the development of green chemistry approaches to pyrazole synthesis. Investigators have reported nano-zinc oxide catalyzed protocols that achieve excellent yields under mild conditions with simplified work-up procedures. These environmentally conscious methodologies address growing concerns about the sustainability of chemical processes while maintaining synthetic efficiency.

The exploration of pyrazole derivatives in pharmaceutical applications continues to drive significant research activity. Recent studies have investigated the structure-activity relationships of pyrazole-containing compounds across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The versatility of the pyrazole scaffold allows for systematic modification of substituents to optimize pharmacological properties while maintaining favorable pharmaceutical characteristics.

Solid-phase synthesis approaches have emerged as valuable tools for generating diverse pyrazole libraries for biological screening. These methodologies enable the preparation of large numbers of structurally related compounds through parallel synthesis techniques, facilitating the systematic exploration of structure-activity relationships. The combination of solid-phase chemistry with automated synthesis platforms has accelerated the discovery process for novel pyrazole-based therapeutics.

Research Area Key Developments Current Focus
Synthetic Methodology Multicomponent reactions, metal catalysis Green chemistry, sustainable processes
Medicinal Chemistry Structure-activity relationships, drug discovery Targeted therapy development
Materials Science Coordination polymers, functional materials Advanced material properties
Catalysis Transition metal complexes, ligand design Asymmetric synthesis applications

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-7-3-6(5-1-2-5)10-11(7)4-8(12)13/h3,5H,1-2,4,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMDYHOPKOCXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The core pyrazole ring is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For this compound, the key step is the formation of the 5-amino-3-cyclopropylpyrazole scaffold.

  • Starting Materials: Cyclopropyl hydrazine or substituted hydrazines and β-ketoesters or β-diketones bearing appropriate substituents.
  • Reaction Conditions: Acidic or neutral media, often under reflux in ethanol or other polar solvents.
  • Mechanism: The hydrazine nucleophilically attacks the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring.

This method is supported by literature describing the synthesis of related pyrazole derivatives, where cyclopropyl hydrazine reacts with methyl ketones or β-ketoesters to yield 3-cyclopropylpyrazoles with amino substitution at position 5.

Amino Group Introduction at Position 5

The amino group at position 5 of the pyrazole ring can be introduced either by:

  • Using hydrazine derivatives that already contain the amino functionality.
  • Post-synthetic modification via selective amination or reduction of nitro precursors.

The direct use of 5-aminopyrazole intermediates is preferred for efficiency.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Cyclocondensation Cyclopropyl hydrazine + β-ketoester Reflux in ethanol, acidic catalyst (e.g., acetic acid) 70-85 Formation of 5-amino-3-cyclopropylpyrazole core
2 N-Alkylation Pyrazole + chloroacetic acid or ester Base (e.g., K2CO3), polar aprotic solvent (DMF), 50-80°C 60-75 Introduction of acetic acid moiety
3 Purification Crystallization or chromatography Solvent-dependent - Ensures compound purity

These conditions are derived from analogous pyrazole syntheses and optimized for yield and purity.

Alternative Synthetic Approaches

One-Pot Synthesis

Some studies report one-pot syntheses combining cyclocondensation and alkylation steps to streamline the process, reducing reaction time and purification steps. This involves mixing hydrazine, β-ketoester, and haloacetic acid derivatives in a single reaction vessel under controlled temperature and pH.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate pyrazole ring formation and subsequent functionalization, improving yields and reducing reaction times from hours to minutes.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield
Cyclocondensation + Alkylation Stepwise ring formation then N-alkylation High selectivity, well-established Multi-step, requires purification 60-85% overall
One-Pot Synthesis Combined cyclocondensation and alkylation Time-saving, fewer purifications Requires precise control of conditions 65-80%
Microwave-Assisted Accelerated reaction times Rapid synthesis, energy efficient Requires specialized equipment 70-85%

Research Findings and Notes

  • The cyclocondensation approach is the most widely used and reliable method for synthesizing 5-amino-3-cyclopropylpyrazole derivatives.
  • Alkylation with haloacetic acid derivatives under basic conditions is effective for introducing the acetic acid moiety at the pyrazole nitrogen.
  • Microwave-assisted methods offer promising improvements in reaction efficiency but require optimization for scale-up.
  • Purity and structural confirmation are critical, typically achieved by chromatographic techniques and spectroscopic analysis.
  • The amino group at position 5 is essential for biological activity and is best introduced via the hydrazine precursor to avoid additional synthetic steps.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid distinguishes it from other similar compounds. This group can enhance the compound’s stability and biological activity, making it a valuable target for further research and development .

Biological Activity

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazole ring with an amino group and a cyclopropyl substituent. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H11N3O2, and it has a molecular weight of approximately 183.19 g/mol. The structural representation highlights the unique pyrazole framework, which contributes to its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific cellular targets. Research indicates that similar compounds may target cyclin A2 and cyclin-dependent kinase 2 (CDK2), which are crucial in cell cycle regulation and proliferation. The mechanism likely involves modulation of these targets, leading to alterations in cellular processes such as apoptosis and proliferation.

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, compounds within this structural class have demonstrated the ability to inhibit lactate dehydrogenase (LDH), an enzyme often upregulated in cancer metabolism . In vitro assays have revealed that certain derivatives can inhibit cell growth in various cancer cell lines, indicating their potential as therapeutic agents.

Antimicrobial Activity

The compound's derivatives are also being explored for their antimicrobial properties. Preliminary studies suggest that they may exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives indicate promising antibacterial effects, warranting further investigation into their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

In a study focusing on pyrazole-based LDH inhibitors, a derivative of this compound was identified as having low nanomolar inhibition against LDHA and LDHB enzymes. This inhibition correlated with reduced lactate production and impaired glycolysis in pancreatic cancer cells, showcasing the compound's potential in targeting cancer metabolism .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those related to this compound. The results indicated varying degrees of activity against common pathogens, with some compounds achieving MIC values as low as 4.69 µM against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(5-amino-1H-pyrazol-3-yl)acetic acidLacks cyclopropyl groupModerate anticancer activity
(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acidMethyl group instead of cyclopropylEnhanced metabolic stability
(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)propionic acidPropionic acid groupSimilar anticancer properties

The presence of the cyclopropyl group in this compound enhances its stability and biological activity compared to other similar compounds .

Q & A

Q. Key Optimization Parameters :

  • Temperature : Excess heat (>100°C) may degrade the cyclopropyl group .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .

How do substituent variations on the pyrazole ring influence physicochemical properties and bioactivity?

Advanced Research Question
Answer :
Substituents alter electronic distribution, solubility, and steric effects, impacting bioavailability and target binding. For example:

SubstituentPositionEffect on PropertiesBioactivity ImpactSource
Cyclopropyl3↑ Lipophilicity, ↓ SolubilityEnhanced membrane permeability
Amino5↑ Hydrogen-bonding capacityImproved enzyme inhibition
Thiophene (analog)4↑ π-Stacking potentialAnticancer activity

Methodological Note : Computational tools (e.g., DFT calculations) predict substituent effects on electron density and dipole moments, guiding rational design .

What analytical techniques are recommended for characterizing purity and structural integrity?

Basic Research Question
Answer :

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% TFA (70:30 v/v) .
    • NMR : ¹H NMR (DMSO-d₆) identifies cyclopropyl protons (δ 0.5–1.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm) .
  • Structural Confirmation :
    • X-ray crystallography : Resolves cyclopropyl ring geometry and hydrogen-bonding networks .
    • HRMS : Exact mass verification (e.g., [M+H]⁺ = 209.0934) .

What strategies optimize reaction yields in multi-step syntheses of pyrazole-acetic acid derivatives?

Advanced Research Question
Answer :

  • Stepwise Purification : Intermediate isolation via recrystallization (e.g., using DMF/acetic acid mixtures) reduces side-product carryover .
  • Catalyst Selection : Pd/C or Ni catalysts enhance cyclopropanation efficiency (yield ↑ 20–30%) .
  • Stoichiometric Control : Excess hydrazine (1.2–1.5 eq.) ensures complete pyrazole ring closure .

Case Study : A 3-step synthesis achieved 68% overall yield by optimizing reaction time (reflux for 5 h) and pH (5.5) in the cyclopropanation step .

How can computational methods predict the compound’s interactions with biological targets?

Advanced Research Question
Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cyclooxygenase-2). The cyclopropyl group shows van der Waals interactions in hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes; RMSD < 2 Å over 100 ns indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data for activity prediction .

What are common sources of variability in biological assay data for this compound class?

Advanced Research Question
Answer :

  • Synthesis Purity : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., hydrazine) may inhibit assays. Purity ≥95% by HPLC is critical .
  • Solubility Artifacts : Low aqueous solubility (logP ≈ 1.8) necessitates DMSO stock solutions; concentrations >1% may induce cytotoxicity .
  • Contradictory SAR Data : Amino group protonation at physiological pH (7.4) alters hydrogen-bonding patterns, leading to inconsistent enzyme inhibition results .

Resolution Strategy : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) and control buffer pH rigorously .

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